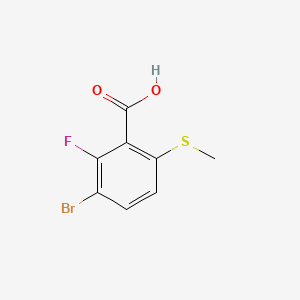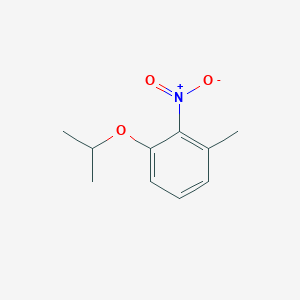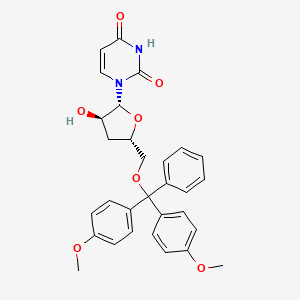
3-Bromo-2-fluoro-6-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6BrFO2S It is a derivative of benzoic acid, featuring bromine, fluorine, and a methylthio group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-(methylthio)benzoic acid, followed by bromination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-6-(methylthio)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzoic acids, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-2-fluoro-6-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-6-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and methylthio groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylthio group.
2-Bromo-4-fluorobenzoic acid: Similar structure but with different positions of bromine and fluorine atoms.
2-Bromo-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylthio group.
Uniqueness
3-Bromo-2-fluoro-6-(methylthio)benzoic acid is unique due to the specific combination of bromine, fluorine, and methylthio substituents on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H6BrFO2S |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-6-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
Clé InChI |
XTPFCBUHFRGUDI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)






![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
